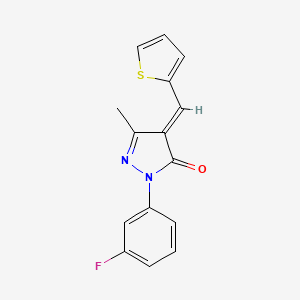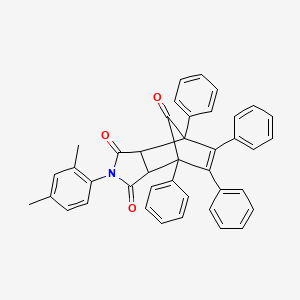![molecular formula C16H14BrN3O4 B11556332 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)
4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that features a bromopyridine moiety and a methoxyphenyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves the following steps:
Formation of 5-bromopyridin-3-ylamine: This can be achieved by bromination of pyridine followed by amination.
Formylation: The 5-bromopyridin-3-ylamine is then formylated to introduce the formamido group.
Condensation: The formamido derivative is condensed with 2-methoxyphenyl acetate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Products may include phenolic derivatives.
Reduction: Amine derivatives can be formed.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It may be used in studies investigating the biological activity of bromopyridine derivatives.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The formamido group may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyridin-3-yl acetate
- 3-Bromopyridine
- 4-Bromopyridine
Uniqueness
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a bromopyridine and a methoxyphenyl acetate group allows for diverse chemical transformations and interactions with biological targets, setting it apart from simpler bromopyridine derivatives.
Propiedades
Fórmula molecular |
C16H14BrN3O4 |
|---|---|
Peso molecular |
392.20 g/mol |
Nombre IUPAC |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14BrN3O4/c1-10(21)24-14-4-3-11(5-15(14)23-2)7-19-20-16(22)12-6-13(17)9-18-8-12/h3-9H,1-2H3,(H,20,22)/b19-7+ |
Clave InChI |
YTQZFQSDYSMWJK-FBCYGCLPSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11556250.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11556256.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11556272.png)
![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556280.png)
![N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine](/img/structure/B11556294.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11556300.png)


![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11556311.png)
![4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine](/img/structure/B11556315.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11556321.png)
![5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11556325.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
